molecular formula C19H20Cl2N2O2 B15190341 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide CAS No. 104774-98-3

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide

Cat. No.: B15190341
CAS No.: 104774-98-3
M. Wt: 379.3 g/mol
InChI Key: VMMNLXCPABQJKY-UHFFFAOYSA-N
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Description

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-methylbutanamide in the presence of an acid catalyst, such as hydrochloric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification Processes: Implementing purification processes, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like hydrochloric acid, base catalysts like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Biological Research: The compound is used in biological assays to investigate its effects on various biological pathways and cellular processes.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as inflammatory or apoptotic pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((5-Chloro-2-hydroxyphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide
  • 4-(((5-Chloro-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide

Uniqueness

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

CAS No.

104774-98-3

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]-3-methylbutanamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-11(7-17(22)24)10-23-18(13-3-5-14(20)6-4-13)16-9-15(21)8-12(2)19(16)25/h3-6,8-9,11,25H,7,10H2,1-2H3,(H2,22,24)

InChI Key

VMMNLXCPABQJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NCC(C)CC(=O)N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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